molecular formula C10H13N3O4S B14808087 5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide

5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide

Cat. No.: B14808087
M. Wt: 271.30 g/mol
InChI Key: OMJLLJFMESZHOZ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol It features a cyclopropoxy group attached to the nicotinamide ring, along with a methylsulfonamido group

Preparation Methods

The synthesis of 5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide can be achieved through several synthetic routes. One common method involves the quaternization of nicotinamide with substituted 2-bromoacetophenones in deep eutectic solvents. This reaction can be performed using conventional heating, microwave irradiation, or ultrasonic methods, with microwave irradiation providing the highest yields of about 98% . The use of deep eutectic solvents offers environmental benefits, including biodegradability and easy purification .

Chemical Reactions Analysis

5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the nicotinamide ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide involves its role as a component of coenzymes such as nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are essential for redox reactions and energy production in cells. The compound may also influence DNA repair and cellular stress responses through its involvement in these metabolic pathways .

Comparison with Similar Compounds

5-Cyclopropoxy-2-(methylsulfonamido)nicotinamide can be compared with other similar compounds, such as 5-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)nicotinamide While both compounds share the cyclopropoxy and methylsulfonamido groups, the presence of different substituents on the nicotinamide ring can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

5-cyclopropyloxy-2-(methanesulfonamido)pyridine-3-carboxamide

InChI

InChI=1S/C10H13N3O4S/c1-18(15,16)13-10-8(9(11)14)4-7(5-12-10)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13)

InChI Key

OMJLLJFMESZHOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)C(=O)N

Origin of Product

United States

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